(6-Fluoroquinolin-4-yl)boronic acid is an organic compound belonging to the class of boronic acids. It features a quinoline ring system substituted with a fluorine atom at the 6-position and a boronic acid functional group at the 4-position. The compound has the molecular formula and a molecular weight of approximately 172.98 g/mol. Its unique structure imparts distinctive chemical properties, making it valuable in various synthetic applications and biological studies.
The synthesis of (6-Fluoroquinolin-4-yl)boronic acid typically involves the following steps:
(6-Fluoroquinolin-4-yl)boronic acid has several notable applications:
Research into the interactions of (6-Fluoroquinolin-4-yl)boronic acid with biological targets is ongoing. Initial studies suggest that its unique structural features allow it to interact effectively with various proteins and enzymes, potentially leading to novel therapeutic applications. Further investigation into its binding affinities and mechanisms of action will be crucial for understanding its full biological potential.
(6-Fluoroquinolin-4-yl)boronic acid shares structural similarities with other boronic acids but is distinguished by its specific fluorine substitution on the quinoline ring. Here are some comparable compounds:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(6-Fluoroquinolin-3-yl)boronic acid | 1264511-20-7 | 0.96 | Different substitution pattern on the quinoline ring |
(5-Fluoroquinolin-8-yl)boronic acid | 1072951-45-1 | 0.94 | Fluorine at different positions; potential distinct activity |
(8-Fluoroquinolin-3-yl)boronic acid | 1207750-07-9 | 0.88 | Another positional variant; unique reactivity profile |
(6-Fluoroquinolin-8-yl)boronic acid | 1072951-44-0 | 0.85 | Similar structure but different fluorine positioning |
Quinolin-4-ylboronic acid | 371764-64-6 | 0.90 | Lacks fluorine; differing electronic properties |
The unique fluorine substitution at the 6-position of (6-Fluoroquinolin-4-yl)boronic acid may impart distinct electronic characteristics compared to these similar compounds, influencing both its reactivity and potential biological activity.